SPD304Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

SPD304Hydrochloride is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that has been used in various research studies due to its unique properties.

Wirkmechanismus

Target of Action

SPD304Hydrochloride, also known as E98784, primarily targets Tumor Necrosis Factor-alpha (TNF-α) . TNF-α is a cytokine involved in systemic inflammation and is a member of a group of cytokines that stimulate the acute phase reaction. It plays a crucial role in a variety of cellular activities, including cell survival, proliferation, differentiation, and death .

Mode of Action

This compound acts as a selective inhibitor of TNF-α . It promotes the dissociation of TNF trimers, thereby blocking the interaction between TNF and its receptor . Specifically, this compound has an IC50 of 22 µM for inhibiting in vitro TNF receptor 1 (TNFR1) binding to TNF-α .

Biochemical Pathways

By inhibiting the interaction between TNF-α and its receptor, this compound can potentially disrupt the downstream effects of TNF-α, which include inflammation and apoptosis .

Pharmacokinetics

They influence how the compound is absorbed and distributed within the body, how it is metabolized, and how the waste products are excreted .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of TNF-α activity . This inhibition can potentially lead to a decrease in inflammation and apoptosis, which are typically induced by TNF-α . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of this compound Additionally, the compound’s interaction with its biological targets can be influenced by various cellular and extracellular environmental factors.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of using SPD304Hydrochloride in lab experiments is its specificity for voltage-gated sodium channels. This specificity allows researchers to study the role of these channels in neuronal signaling without affecting other ion channels. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Zukünftige Richtungen

For research include studying its potential use in chronic pain management, its effects on other ion channels and neurotransmitters, and developing more specific and less toxic analogs.

Synthesemethoden

SPD304Hydrochloride is a synthetic compound that is synthesized through a multi-step process. The first step involves the reaction of 4-(4-fluorophenyl)-2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline with hydrazine hydrate to form 4-(4-fluorophenyl)-2-methyl-1,2,3,4-tetrahydroquinoline. This compound is then reacted with thionyl chloride to form 4-(4-fluorophenyl)-2-methyl-1,2,3,4-tetrahydroquinoline-3-thionyl chloride. The final step involves the reaction of 4-(4-fluorophenyl)-2-methyl-1,2,3,4-tetrahydroquinoline-3-thionyl chloride with sodium hydroxide to form this compound.

Wissenschaftliche Forschungsanwendungen

SPD304Hydrochloride has been used in various scientific research studies. One of its primary applications is in the field of neuroscience, where it has been used to study the role of ion channels in neuronal signaling. It has also been used in studies related to pain management, where it has been shown to have analgesic effects.

Biochemische Analyse

Biochemical Properties

SPD304Hydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of TNF-α. It interacts with the trimeric structure of TNF-α, displacing one of the subunits and causing the dissociation of the trimer. This interaction prevents TNF-α from binding to its receptor, TNFR1, thereby inhibiting downstream signaling pathways. This compound has an IC50 of 22 µM for inhibiting TNFR1 binding to TNF-α . Additionally, this compound inhibits the activity of receptor activator of nuclear factor-κB ligand (RANKL) by a similar mechanism .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to inhibit TNF-α-mediated stimulation of IkB degradation in HeLa cells with an IC50 of 4.6 µM . This inhibition leads to a reduction in the activation of nuclear factor-κB (NF-κB) signaling pathways, which are critical for inflammatory responses. This compound also affects the production of lipid hydroxides and increases intracellular glutathione (GSH) levels, thereby promoting cell survival .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the glycine 122 residue of TNF-α, which is essential for trimerization . By binding to this residue, this compound disrupts the trimeric structure of TNF-α, leading to its dissociation and loss of activity. This inhibition prevents TNF-α from binding to its receptor, TNFR1, and subsequently blocks the activation of downstream signaling pathways. This compound also inhibits the activity of RANKL by interacting with similar residues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable at temperatures between 2-8°C and has a solubility of >5 mg/mL in water . Long-term studies have shown that this compound can maintain its inhibitory effects on TNF-α signaling pathways over extended periods. Its high toxicity limits its use in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits TNF-α activity without causing significant toxicity. At higher doses, the compound exhibits high toxicity, which limits its therapeutic potential . Studies have shown that this compound cannot be used in vivo due to its adverse effects at high concentrations .

Metabolic Pathways

This compound is involved in metabolic pathways related to TNF-α signaling. It interacts with enzymes and cofactors that are essential for the trimerization and activity of TNF-α. By inhibiting these interactions, this compound disrupts the metabolic flux and reduces the levels of active TNF-α . This inhibition has downstream effects on various metabolic processes, including inflammation and cell survival .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells, where it can exert its inhibitory effects on TNF-α . The distribution of this compound is influenced by its solubility and stability in different cellular environments .

Subcellular Localization

This compound is localized in specific subcellular compartments where it can interact with TNF-α and other target proteins. The compound’s activity is influenced by its localization, as it needs to be in close proximity to TNF-α to exert its inhibitory effects . Post-translational modifications and targeting signals may direct this compound to specific organelles, enhancing its efficacy in inhibiting TNF-α activity .

Eigenschaften

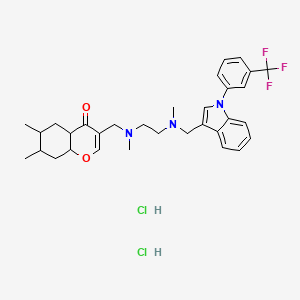

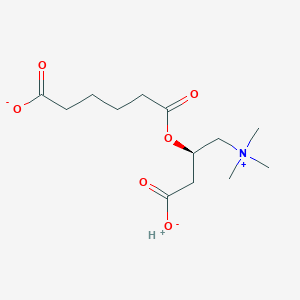

IUPAC Name |

6,7-dimethyl-3-[[methyl-[2-[methyl-[[1-[3-(trifluoromethyl)phenyl]indol-3-yl]methyl]amino]ethyl]amino]methyl]-4a,5,6,7,8,8a-hexahydrochromen-4-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38F3N3O2.2ClH/c1-21-14-28-30(15-22(21)2)40-20-24(31(28)39)18-37(4)13-12-36(3)17-23-19-38(29-11-6-5-10-27(23)29)26-9-7-8-25(16-26)32(33,34)35;;/h5-11,16,19-22,28,30H,12-15,17-18H2,1-4H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTHKUOPIXHQPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC1C)OC=C(C2=O)CN(C)CCN(C)CC3=CN(C4=CC=CC=C43)C5=CC=CC(=C5)C(F)(F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40Cl2F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6594305.png)

![(1Z)-3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)hydrazinylidene]naphthalen-2-one](/img/structure/B6594343.png)

![2-{[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl}phenol](/img/structure/B6594354.png)

![Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate](/img/structure/B6594381.png)

![2,5-Dioctyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6594415.png)